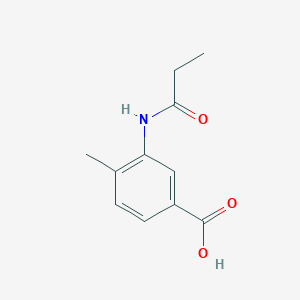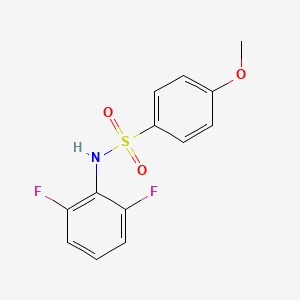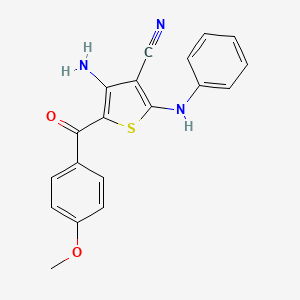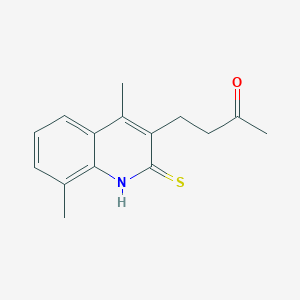
4-methyl-3-(propionylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(propionylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to modulate the immune response. In
Wirkmechanismus
The mechanism of action of 4-methyl-3-(propionylamino)benzoic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 4-methyl-3-(propionylamino)benzoic acid can reduce the production of pro-inflammatory prostaglandins, which can lead to a reduction in inflammation. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
4-methyl-3-(propionylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 4-methyl-3-(propionylamino)benzoic acid has been shown to have antioxidant properties. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can reduce oxidative stress and lipid peroxidation in various disease models. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its ability to modulate the immune response. This can be particularly useful in disease models where inflammation is a key factor. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have a good safety profile in preclinical studies. However, one of the limitations of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 4-methyl-3-(propionylamino)benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid has neuroprotective properties in models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic use in humans. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have anticancer properties in preclinical studies, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for further research on the mechanism of action of 4-methyl-3-(propionylamino)benzoic acid, particularly with regard to its modulation of the immune response.
Synthesemethoden
The synthesis of 4-methyl-3-(propionylamino)benzoic acid involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 4-methyl-3-(propionylamino)benzoic acid as a white crystalline solid with a melting point of 190-193°C.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(propionylamino)benzoic acid has been studied for its potential therapeutic properties in various disease models. One of the most extensively studied applications of 4-methyl-3-(propionylamino)benzoic acid is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing the infiltration of inflammatory cells into the central nervous system.
Eigenschaften
IUPAC Name |
4-methyl-3-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFAVZVIXETGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propionylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)



![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)